molecular formula C13H14N2O B2611132 2-Methyl-6-[1-(pyridin-4-yl)ethoxy]pyridine CAS No. 2198959-93-0

2-Methyl-6-[1-(pyridin-4-yl)ethoxy]pyridine

Cat. No.: B2611132
CAS No.: 2198959-93-0
M. Wt: 214.268
InChI Key: QALRBYXKWLWLSR-UHFFFAOYSA-N
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Description

2-Methyl-6-[1-(pyridin-4-yl)ethoxy]pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 2-position and an ethoxy group at the 6-position, which is further connected to another pyridine ring at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-[1-(pyridin-4-yl)ethoxy]pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild conditions . Another method involves the α-methylation of substituted pyridines using a continuous flow setup, which offers advantages such as shorter reaction times, increased safety, and reduced waste .

Industrial Production Methods

Industrial production of this compound may involve large-scale continuous flow synthesis, which is more efficient and environmentally friendly compared to traditional batch processes. This method allows for the production of high yields of the desired compound with minimal purification steps .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-[1-(pyridin-4-yl)ethoxy]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, where halogenated derivatives can be formed using halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as N-bromosuccinimide in an organic solvent.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and halogenated pyridine derivatives.

Scientific Research Applications

2-Methyl-6-[1-(pyridin-4-yl)ethoxy]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-6-[1-(pyridin-4-yl)ethoxy]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyridine: A simpler analog with a single methyl group on the pyridine ring.

    4-Ethoxypyridine: Contains an ethoxy group at the 4-position of the pyridine ring.

    Pyridine: The parent compound without any substituents.

Uniqueness

2-Methyl-6-[1-(pyridin-4-yl)ethoxy]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-6-(1-pyridin-4-ylethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-10-4-3-5-13(15-10)16-11(2)12-6-8-14-9-7-12/h3-9,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALRBYXKWLWLSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC(C)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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